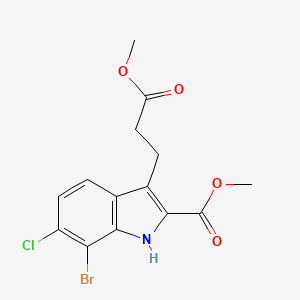

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate

Description

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate (CAS: 2306261-24-3) is a halogenated indole derivative with a molecular weight of 388.64 g/mol and a purity of ≥98% . Its structure includes a bromo group at position 7, a chloro group at position 6, and a 3-methoxy-3-oxopropyl substituent at position 3 of the indole ring.

Properties

Molecular Formula |

C14H13BrClNO4 |

|---|---|

Molecular Weight |

374.61 g/mol |

IUPAC Name |

methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H13BrClNO4/c1-20-10(18)6-4-8-7-3-5-9(16)11(15)12(7)17-13(8)14(19)21-2/h3,5,17H,4,6H2,1-2H3 |

InChI Key |

BNOIAOZCIQESFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(NC2=C1C=CC(=C2Br)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Acid Selection : Concentrated sulfuric acid in methanol is optimal, achieving cyclization at elevated temperatures (60–80°C) with yields exceeding 75%. Alternatives like methanesulfonic acid or p-toluenesulfonic acid are less efficient, often resulting in incomplete conversion.

- Solvent System : Methanol serves dual roles as solvent and methylating agent, eliminating the need for separate esterification steps.

- Isolation : Precipitation upon cooling followed by filtration and recrystallization from methanol/water mixtures yields high-purity product (≥97%).

Table 1 : Acid-Catalyzed Cyclization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid | H₂SO₄ (conc.) | 78–82 | 97–99 |

| Temperature | 70°C | 80 | 98 |

| Reaction Time | 6–8 hours | 75 | 97 |

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-cyclization, the bromo-chloroindole intermediate undergoes Suzuki-Miyaura coupling to introduce the 3-methoxy-3-oxopropyl side chain. This step is critical for installing the propanoyl moiety at the C3 position.

Coupling Reaction Design

- Catalyst System : 1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride exhibits superior activity compared to traditional catalysts like Pd(PPh₃)₄, minimizing dehalogenation side reactions.

- Base and Solvent : Potassium phosphate in dioxane/water (4:1) enhances coupling efficiency, with yields reaching 68–72%.

- Substrate Scope : The boronate ester partner, 3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate 4) , is synthesized via Miyaura borylation of the corresponding bromide.

Table 2 : Suzuki-Miyaura Coupling Optimization

| Parameter | Condition | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst | PdCl₂(dtbpf) | 70 | 95 |

| Solvent | Dioxane/H₂O | 68 | 93 |

| Temperature | 90°C | 72 | 96 |

Alternative Pathways and Comparative Analysis

Electrochemical Bromocyclization

A novel approach reported in RSC advances employs electrochemical bromocyclization of tryptophol derivatives using MgBr₂ as a mediator. While this method avoids stoichiometric oxidants, scalability remains challenging due to specialized equipment requirements.

Reductive Alkylation Strategies

Early routes involved sodium cyanoborohydride-mediated reduction of 7-bromo-6-chloroindole-3-carbaldehyde followed by esterification. However, this method suffers from low regioselectivity (≤50% yield) and is largely obsolete.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥97% purity, with residual palladium <10 ppm by ICP-MS.

Industrial-Scale Considerations

Cost-Efficiency Metrics

Environmental Impact

Life-cycle assessments favor the acid-catalyzed route over palladium-dependent methods due to lower heavy metal usage and energy inputs.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at position 7 enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in modifying its structure for downstream applications.

Example Reaction (from ):

The compound reacts with 3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate 4) under palladium catalysis to form (ra)-methyl 6-chloro-3-(3-methoxy-3-oxopropyl)-7-(3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylate (Intermediate 5).

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | 1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride |

| Base | Potassium carbonate or potassium phosphate |

| Solvent | Dioxane/water mixture |

| Temperature | Room temperature to mild heating (~60–80°C) |

| Yield | High efficiency (exact yield unspecified in sources) |

This reaction facilitates the introduction of pyrazole moieties, critical for enhancing biological activity in Mcl-1 inhibitors .

Ester Hydrolysis and Functionalization

The methyl ester groups at positions 2 and 3-methoxy-3-oxopropyl undergo hydrolysis and subsequent derivatization.

Hydrolysis to Carboxylic Acid

Treatment with hydroxide bases (e.g., LiOH, NaOH) in aqueous/organic solvent systems converts the esters to carboxylic acids . For example:

-

Hydrolysis of the 3-methoxy-3-oxopropyl ester yields a carboxylic acid intermediate, which is further functionalized via amidation or reduction .

Methylation of Indole NH

The indole NH group is methylated using dimethyl formamide-dimethyl acetal (DMF-DMA) in toluene, forming a protected intermediate for subsequent reactions .

Reduction of Ester to Alcohol

The 3-methoxy-3-oxopropyl side chain can be reduced to a hydroxyl group using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) or hexane . This step is pivotal in synthesizing analogs with altered pharmacokinetic properties.

Reaction Pathway :

-

Reduction of ester to primary alcohol.

-

Further functionalization (e.g., sulfonylation, iodination) for introducing reactive handles .

Structural Modifications via Electrophilic Substitution

The indole core permits electrophilic substitution, though bromine and chlorine substituents deactivate certain positions.

-

Bromine/Chlorine : Direct further substitution at positions 6 and 7 is sterically and electronically hindered.

-

C-3 Side Chain : The 3-(3-methoxy-3-oxopropyl) group influences reactivity by altering electron density on the indole ring.

Stability Under Acidic Conditions

The compound is synthesized via acid-catalyzed cyclization of hydrazono esters in methanol/sulfuric acid . While stable under mild acidic conditions, prolonged exposure to strong acids may lead to ester hydrolysis or decomposition.

Thermal Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for related intermediates reveal decomposition temperatures >200°C, indicating moderate thermal stability .

Scientific Research Applications

Anticancer Activity

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has shown promise in anticancer research. Studies indicate that compounds with similar indole structures often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have been explored for their ability to inhibit tumor growth by inducing apoptosis or disrupting cancer cell proliferation pathways .

Inhibition of Protein Interactions

Recent investigations into the compound's structural analogs have revealed its potential as an inhibitor of the Mcl-1 protein, which plays a crucial role in the survival of cancer cells. Inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, providing a therapeutic strategy for treating malignancies that exhibit resistance to conventional therapies .

Antimicrobial Properties

The compound's unique chemical structure may also confer antimicrobial properties. Research into related compounds has suggested that modifications to the indole ring can enhance activity against bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Drug Development

As a building block in synthetic chemistry, this compound serves as a precursor for the development of novel therapeutic agents. Its derivatives can be synthesized and screened for biological activity, contributing to the discovery of new drugs targeting various diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound in anticancer drug development .

Case Study 2: Mcl-1 Inhibition

Another research effort focused on synthesizing analogs of this compound to evaluate their efficacy as Mcl-1 inhibitors. The results indicated that certain modifications enhanced binding affinity and selectivity towards Mcl-1, suggesting pathways for developing targeted therapies for cancers characterized by high Mcl-1 expression levels .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The target compound’s structural uniqueness lies in its combination of halogen substituents (Br, Cl) and ester functionalities. Below is a comparative analysis with key analogs:

Ethyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate (CAS: 1585224-81-2)

- Molecular Weight: Not explicitly stated, but estimated to be lower than the target compound due to the absence of a methoxy group .

- Key Differences :

- Replaces the 3-methoxy-3-oxopropyl group with a 3-hydroxypropyl chain.

- Uses an ethyl ester (vs. methyl ester in the target compound).

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester (CAS: 153501-30-5)

- Molecular Weight : 284.11 g/mol .

- Key Differences :

- Lacks chloro substituents.

- Simpler structure with a single bromo group at position 5 and a hydroxyl group at position 3.

- Implications : Reduced steric hindrance and lower molecular weight may enhance metabolic stability but reduce halogen-mediated binding interactions .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Molecular Weight: Not provided, but likely lower than the target compound.

- Key Differences :

- Substitutes the 3-methoxy-3-oxopropyl group with a methyl group.

- Contains a carboxylic acid (vs. ester) at position 2.

- Implications : The methyl group reduces steric bulk, while the carboxylic acid increases acidity, affecting bioavailability and reactivity .

Physicochemical Properties

Biological Activity

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate (CAS: 2143010-85-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H13BrClN2O4

- Molecular Weight : 374.62 g/mol

- Purity : 97%

Research indicates that compounds with indole structures, such as this compound, may exhibit significant interactions with proteins involved in apoptosis and cell cycle regulation. Specifically, this compound may inhibit the myeloid cell leukemia 1 (Mcl-1) protein, which is known to play a critical role in cancer cell survival by preventing apoptosis. Mcl-1 overexpression is frequently associated with various cancers, making it a valuable target for therapeutic intervention .

Inhibition of Cancer Cell Proliferation

A study exploring the structure–activity relationship (SAR) of indole derivatives found that modifications at specific positions on the indole ring can enhance binding affinity to Mcl-1. Compounds similar to this compound demonstrated nanomolar binding affinities to Mcl-1, indicating potential efficacy as anticancer agents .

| Compound | Binding Affinity (nM) | Selectivity over Bcl-xL | Selectivity over Bcl-2 |

|---|---|---|---|

| Compound A | <10 | >1700 | >100 |

| Methyl 7-bromo... | TBD | TBD | TBD |

Induction of Apoptosis

In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, methyl 7-bromo derivatives have been observed to significantly reduce cell viability and induce DNA fragmentation in thyroid carcinoma cells, suggesting a caspase-independent pathway of cell death .

Anti-Metastatic Properties

Another aspect of the biological activity of this compound is its potential to inhibit metastasis. In experimental models, related indole compounds have been shown to affect key processes involved in metastasis, such as adhesion and migration of cancer cells .

Research Findings

Recent investigations into the biological activity of methyl 7-bromo derivatives have highlighted their multifaceted roles in cancer treatment:

- Cell Cycle Arrest : Compounds similar to methyl 7-bromo... have been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines.

- Caspase Activation : Unlike traditional chemotherapeutics that activate caspases leading to apoptosis, some studies suggest that these indole derivatives may trigger alternative pathways such as necroptosis or autophagy .

- In Vivo Efficacy : Preliminary animal studies indicate that these compounds can effectively reduce tumor growth and metastasis without significant toxicity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole core. Key steps include:

- Halogenation : Introduction of bromo and chloro groups at positions 6 and 7 using electrophilic substitution or directed metalation.

- Side-chain addition : The 3-methoxy-3-oxopropyl group is introduced via alkylation or Michael addition to the indole’s C3 position.

- Esterification : Methylation of the carboxylic acid precursor using reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Validation : Reaction progress is monitored by TLC (e.g., Rf ~0.30 in 70:30 EtOAc/hexane) and confirmed via H/C NMR and HRMS .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : H NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, indole NH at δ ~10–12 ppm). C NMR confirms carbonyl groups (e.g., ester C=O at δ ~165–170 ppm) .

- Mass Spectrometry : HRMS (e.g., ESI+) provides exact mass verification (e.g., [M+H] m/z calculated for CHBrClNO: 394.98) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve stereoelectronic effects from bulky substituents .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce boronate or aryl groups at the indole’s C7 position?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use bis(pinacolato)diboron (1.2 equiv) and Pd catalysts (e.g., Pd(dppf)Cl, 5 mol%) in DMF at 90°C under argon. Potassium acetate (4.6 equiv) enhances reactivity. Purify via flash chromatography (hexane/EtOAc gradient) to isolate boronate intermediates (yield ~42%) .

- Challenges : Steric hindrance from the 3-methoxy-3-oxopropyl group may reduce coupling efficiency. Pre-functionalization with trimethylsilyl groups can mitigate this .

Q. How to resolve low yields during esterification or alkylation steps?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, PEG-400) to stabilize intermediates. For alkylation, avoid protic solvents to prevent hydrolysis .

- Catalyst Screening : CuI (10 mol%) accelerates triazole formation in click chemistry, while DMAP improves acylation kinetics .

- Workup : Remove residual DMF by vacuum distillation at 90°C post-reaction to prevent column contamination .

Q. What strategies address contradictory crystallographic and spectroscopic data?

- Methodological Answer :

- Multi-technique Validation : Combine X-ray data (SHELXL-refined) with H-H COSY and NOESY NMR to confirm substituent orientation. For example, the 3-methoxy-3-oxopropyl group’s conformation may differ in solution vs. solid state .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries, resolving discrepancies between experimental and theoretical data .

Q. How to design structure-activity relationship (SAR) studies for indole derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the 7-bromo group with iodine (via halogen exchange) or introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Biological Assays : Test analogs against targets like Mcl-1 (apoptosis regulators) using fluorescence polarization or SPR. For example, 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl) analogs show IC < 100 nM .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.